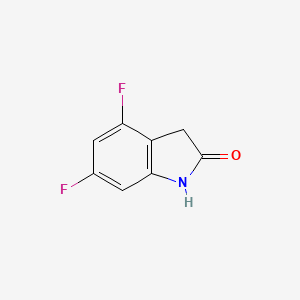
4,6-Difluorooxindole
Cat. No. B1359043
Key on ui cas rn:
247564-57-4
M. Wt: 169.13 g/mol
InChI Key: RVFYSTJIJULFHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04725616
Procedure details


In an analogous manner 4- and 6-fluoro- and bromooxindoles are prepared, as well as 7-fluorooxindole, 7-bromooxindole, 7-methyloxindole, 4,6-difluorooxindole, 4,7-dichlorooxindole, 5,7-difluorooxindole, 5-n-butyl-7-fluorooxindole, 7-cyclohexyloxindole and 7-cyclopropyloxindole.
[Compound]
Name
4- and 6-fluoro- and bromooxindoles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
7-cyclopropyloxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two







Name
5-n-butyl-7-fluorooxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Name
7-cyclohexyloxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Name
Identifiers


|
REACTION_CXSMILES
|
F[C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[NH:9][C:8](=[O:11])[CH2:7]2.BrC1C=CC=C2C=1NC(=O)C2.CC1C=CC=C2C=1NC(=O)C2.FC1C=C(F)C=C2C=1CC(=O)N2.[Cl:46]C1C=CC(Cl)=C2C=1CC(=O)N2.FC1C=C2C(=C(F)C=1)NC(=O)C2.C(C1C=C2C(=C(F)C=1)NC(=O)C2)CCC.C1(C2C=CC=C3C=2NC(=O)C3)CCCCC1.C1(C2C=CC=C3C=2NC(=O)C3)CC1>>[Cl:46][C:3]1[CH:2]=[C:10]2[C:6]([CH2:7][C:8](=[O:11])[NH:9]2)=[CH:5][CH:4]=1
|
Inputs


Step One
[Compound]
|
Name
|
4- and 6-fluoro- and bromooxindoles
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
7-cyclopropyloxindole
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)C=1C=CC=C2CC(NC12)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=CC=C2CC(NC12)=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=CC=C2CC(NC12)=O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=CC=C2CC(NC12)=O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C2CC(NC2=CC(=C1)F)=O
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C2CC(NC2=C(C=C1)Cl)=O
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C2CC(NC2=C(C1)F)=O
|
Step Nine
|
Name
|
5-n-butyl-7-fluorooxindole
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)C=1C=C2CC(NC2=C(C1)F)=O
|
Step Ten
|
Name
|
7-cyclohexyloxindole
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)C=1C=CC=C2CC(NC12)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=CC=C2CC(NC2=C1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
